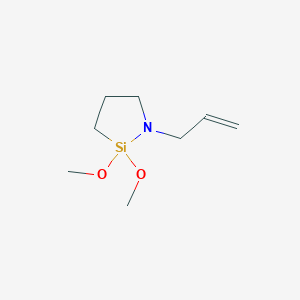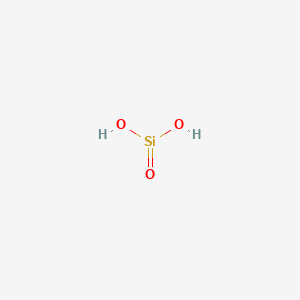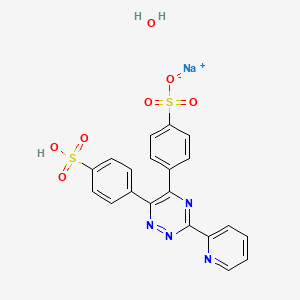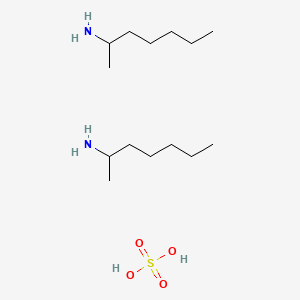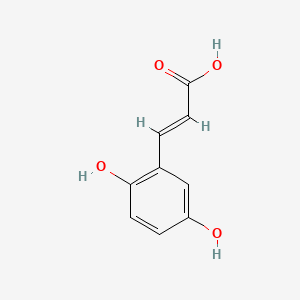
2,5-Dihydroxycinnamic acid
説明
2,5-Dihydroxycinnamic acid is a derivative of hydroxycinnamic acid. It is an isomer of caffeic acid . The IUPAC name for this compound is (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid .
Synthesis Analysis
This compound is produced by Elbs persulfate oxidation of o-coumaric acid . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular formula of this compound is C9H8O4 . The average mass is 180.157 Da and the monoisotopic mass is 180.042252 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is produced by Elbs persulfate oxidation of o-coumaric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H8O4), average mass (180.157 g/mol), and monoisotopic mass (180.042252 Da) .科学的研究の応用
Antioxidant and Anti-inflammatory Properties
2,5-Dihydroxycinnamic acid, a type of hydroxycinnamic acid, exhibits significant antioxidant properties. It has been found to inhibit lipid peroxidation and demonstrate activities like scavenging of ABTS(+) and DPPH radicals, reducing power, and metal chelating on ferrous ions, similar to other hydroxycinnamic acids such as caffeic acid (3,4-dihydroxycinnamic acid) (Gülçin, 2006). Derivatives of this compound, like other hydroxycinnamic acids, have also been shown to have pronounced anti-inflammatory effects (Zhang et al., 2015).
Neuroprotective Effects
Hydroxycinnamic acids, including this compound, have demonstrated neuroprotective effects. They inhibit the aggregation of amyloid-β protein, a key feature in Alzheimer's disease, and attenuate the cytotoxicity induced by these proteins, suggesting potential applications in neurodegenerative disorders (Hao et al., 2020).
Cancer Prevention and Treatment
This compound analogs have shown potential in cancer prevention and treatment. They inhibit key enzymes like 5-lipoxygenase, involved in the biosynthesis of leukotrienes, which are implicated in inflammation and tumor growth. Studies have shown that these analogs induce apoptosis in cancer cells and may impair autophagic flux, particularly in renal cancer cells (Selka et al., 2019).
Antioxidant Mechanism and Stability
The antioxidant mechanism of this compound involves the inhibition of oxidative stress through various pathways. This includes scavenging of free radicals and chelating metal ions, contributing to its stability and effectiveness as an antioxidant (Khan et al., 2016).
作用機序
Target of Action
2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , primarily targets receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .
Mode of Action
As an inhibitor of receptor protein-tyrosine kinase, this compound interferes with the action of this enzyme . By inhibiting the kinase activity, it can prevent the phosphorylation of tyrosine residues in proteins, a key step in signal transduction pathways. This can lead to changes in cellular processes controlled by these pathways .
Biochemical Pathways
Given its role as a protein-tyrosine kinase inhibitor, it likely impacts pathways involving tyrosine phosphorylation . These pathways can include those related to cell growth and differentiation, metabolism, and cell cycle regulation .
Pharmacokinetics
Like other hydroxycinnamic acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by protein-tyrosine kinases. Potential effects could include changes in cell growth and differentiation, alterations in metabolic processes, and impacts on cell cycle regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target
特性
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030505 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38489-67-7, 636-01-1 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



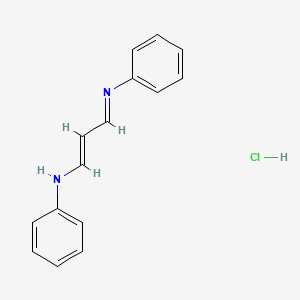



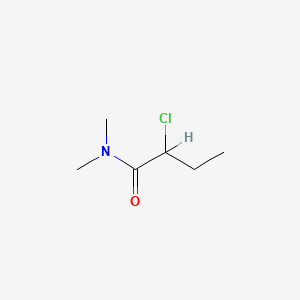
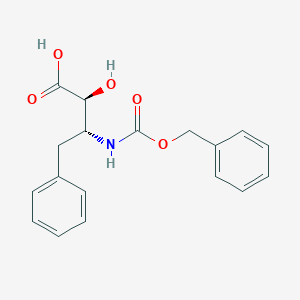

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
